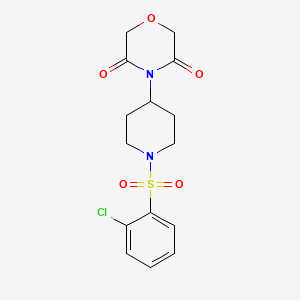

4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione

説明

特性

IUPAC Name |

4-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O5S/c16-12-3-1-2-4-13(12)24(21,22)17-7-5-11(6-8-17)18-14(19)9-23-10-15(18)20/h1-4,11H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLHKNHIWJQQBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The sulfonylation of the piperidine ring with 2-chlorobenzenesulfonyl chloride is a key step, followed by the formation of the morpholine-3,5-dione moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

化学反応の分析

Types of Reactions

4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit antitumor properties. The sulfonamide group in particular has been linked to the inhibition of tumor cell proliferation. Studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Neurological Applications

The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperidine structures have been explored for their effects on dopamine and serotonin receptors, which are crucial in treating conditions such as depression and schizophrenia. Preliminary studies suggest that 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione may influence these pathways, warranting further investigation into its neuropharmacological effects .

Pharmacological Insights

The pharmacological profile of this compound is still under exploration, but initial findings indicate several mechanisms of action.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrases and other enzyme classes, which could have implications for treating conditions like glaucoma or edema .

Antimicrobial Properties

Some studies have suggested that compounds with similar sulfonyl groups exhibit antimicrobial activity against various pathogens. This aspect could be particularly relevant in the development of new antibiotics or antifungal agents .

Material Science Applications

Beyond biological applications, this compound can also play a role in material science.

Polymer Chemistry

The unique chemical structure allows for potential use in the synthesis of novel polymers. The incorporation of sulfonamide groups can enhance the thermal stability and mechanical properties of polymeric materials .

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound could be explored as a component in coatings and adhesives used in industrial applications .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of their functions. The compound’s unique structure allows it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione with structurally related compounds highlights key differences in substituents and their effects:

Key Observations:

Substituent Effects on Polarity and Solubility:

- The 2-chlorophenylsulfonyl group in the target compound increases polarity compared to the indole acetyl group in ’s compound, which is more hydrophobic.

- Fluorinated aryl groups (e.g., in Compound 6i) further enhance metabolic stability and lipophilicity, as seen in other sulfonamide derivatives.

Synthetic Yields and Characterization:

- Compounds in were synthesized with yields ranging from 45% to 78%, characterized by TLC, NMR, and MS. The target compound’s synthesis would likely require similar protocols, though its sulfonyl group may necessitate optimized reaction conditions.

The morpholine-3,5-dione moiety may mimic natural substrates, enhancing target affinity. Indole-containing analogs () are often explored for kinase inhibition or GPCR modulation, suggesting divergent therapeutic applications compared to sulfonamide-focused compounds.

Research Findings and Gaps

- Structural Characterization: The target compound’s NMR and MS data are unreported in the provided evidence, but methods from (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, ESI-MS) could be applied for validation.

- Thermal Stability: Melting points for sulfonamide derivatives in range from 132°C to 230°C, suggesting that the target compound’s thermal behavior may align with this range.

- Pharmacological Potential: The combination of sulfonamide and diketone groups positions the compound for exploration in inflammation or cancer pathways, akin to VPC 23019 (), a sphingosine-1-phosphate receptor modulator.

生物活性

4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound notable for its diverse biological activities. This compound features a piperidine ring, a morpholine ring, and a sulfonyl group attached to a chlorophenyl moiety. Its structure suggests potential interactions with various biological targets, leading to significant pharmacological implications.

Chemical Structure

The molecular formula for this compound is with a molecular weight of 401.87 g/mol. The presence of the sulfonyl group and the morpholine and piperidine rings contributes to its unique biological properties.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, which may lead to inhibition or activation of their functions. This property allows the compound to modulate various biochemical pathways, making it a valuable candidate in drug discovery.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. In studies evaluating antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, significant inhibition was observed. For instance, derivatives with similar structures demonstrated moderate to strong activity against these pathogens, suggesting that the compound could be effective in treating bacterial infections .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that certain derivatives exhibited strong inhibitory effects, with IC50 values indicating potent activity . This characteristic positions it as a potential therapeutic agent for conditions related to enzyme dysregulation.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have indicated that it may possess cytotoxic effects against various cancer cell lines. The mechanism likely involves the modulation of signaling pathways crucial for cell proliferation and survival . Further research is needed to elucidate its efficacy and safety in clinical settings.

Case Studies

- Antibacterial Screening : A study synthesized several piperidine derivatives and evaluated their antibacterial properties. Compounds bearing the piperidine nucleus were associated with significant antibacterial action, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Enzyme Inhibition Studies : Compounds similar to this compound were tested for AChE inhibition. Results showed strong inhibitory activity, suggesting potential applications in treating neurodegenerative diseases where AChE plays a critical role .

Data Table: Biological Activity Overview

| Biological Activity | Effect | Tested Strains/Targets | IC50 Values (if applicable) |

|---|---|---|---|

| Antibacterial | Moderate to Strong | Salmonella typhi, Bacillus subtilis | N/A |

| Enzyme Inhibition (AChE) | Strong | Acetylcholinesterase | Varies by derivative |

| Anticancer | Cytotoxic | Various cancer cell lines | N/A |

Q & A

Basic: What synthetic methodologies are reported for synthesizing 4-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)morpholine-3,5-dione, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting a piperidine precursor with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine or NaOH in dichloromethane) . Key optimization steps include:

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water) to isolate the product .

- Yield improvement : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride to piperidine) and reaction time (6–12 hours) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals should researchers prioritize?

Answer:

Core techniques include:

- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.2 ppm for 2-chlorophenyl), piperidine protons (δ 1.4–2.4 ppm), and morpholine-dione protons (δ 3.5–4.0 ppm). Splitting patterns (e.g., doublets for sulfonyl-attached protons) confirm connectivity .

- IR Spectroscopy : Stretch signals for sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbonyl (C=O, ~1725–1700 cm⁻¹) groups validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .

Advanced: How can researchers resolve contradictions in NMR data arising from solvent effects or tautomerism?

Answer:

Contradictions may arise due to:

- Solvent polarity : DMSO-d6 can induce peak broadening for NH or OH protons. Compare spectra in CDCl₃ or methanol-d4 to assess solvent-dependent shifts .

- Tautomeric equilibria : For morpholine-dione derivatives, variable-temperature NMR (e.g., 25°C to 60°C) can stabilize dominant tautomers and clarify splitting patterns .

- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons and confirm piperidine-morpholine connectivity .

Advanced: What strategies improve crystallinity for X-ray diffraction studies of this compound?

Answer:

- Solvent selection : Recrystallize from mixed solvents (e.g., DCM/hexane or ethanol/water) to induce slow crystal growth .

- Temperature gradients : Gradual cooling from 50°C to 4°C enhances lattice formation.

- Additives : Use seeding with microcrystals or trace surfactants (e.g., Triton X-100) to template crystal packing .

Basic: What safety protocols are recommended for handling and storing this compound?

Answer:

- Storage : Store at room temperature in a desiccator (≤25°C) to prevent hydrolysis. Use amber glass vials to avoid light-induced degradation .

- Handling : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to minimize inhalation of sulfonyl chloride byproducts .

- Disposal : Neutralize acidic/basic residues before aqueous disposal, following institutional guidelines for halogenated waste .

Advanced: How can computational modeling predict reactivity in novel synthetic pathways?

Answer:

- DFT calculations : Optimize transition states for sulfonylation or ring-opening reactions to predict regioselectivity .

- Molecular docking : Screen morpholine-dione derivatives for potential bioactivity (e.g., enzyme inhibition) by simulating binding to target proteins .

- Solvent models : Use COSMO-RS to simulate solvent effects on reaction kinetics and byproduct formation .

Basic: What HPLC methods are suitable for purity analysis, and how should mobile phases be prepared?

Answer:

- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).

- Mobile phase : Methanol/buffer (65:35 v/v), where buffer = 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water (pH 4.6 with acetic acid) .

- Detection : UV at 254 nm for sulfonyl/chromophore groups.

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

- Byproduct formation : At scale, increased exothermicity may promote over-sulfonylation. Use jacketed reactors with precise temperature control (-5°C to 10°C) .

- Purification bottlenecks : Replace column chromatography with fractional crystallization or countercurrent distribution for cost-effective bulk isolation .

- Process analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。